

Aurilide: A Technical Guide on its Potential as an Anticancer Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aurilol**

Cat. No.: **B1251647**

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's query specified "Aurilol." Extensive literature searches indicate that this is likely a misspelling of "Aurilide," a well-documented marine natural product with potent anticancer properties. This document will focus on the available scientific data for Aurilide.

Executive Summary

Aurilide, a 26-membered cyclodepsipeptide originally isolated from the sea hare *Dolabella auricularia*, has emerged as a highly potent cytotoxic agent with significant potential for anticancer drug development.^[1] It demonstrates profound activity against a range of cancer cell lines at nanomolar to picomolar concentrations.^[2] The primary mechanism of action involves the induction of mitochondria-mediated apoptosis through a novel pathway initiated by the binding of Aurilide to prohibitin 1 (PHB1).^{[1][2]} This interaction triggers the proteolytic processing of Optic Atrophy 1 (OPA1), leading to mitochondrial fragmentation and the subsequent activation of the apoptotic cascade.^{[2][3]} This technical guide provides an in-depth overview of Aurilide's mechanism of action, a compilation of its cytotoxic activity, detailed experimental protocols for its evaluation, and a discussion of its therapeutic potential.

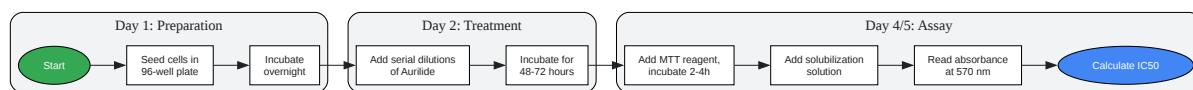
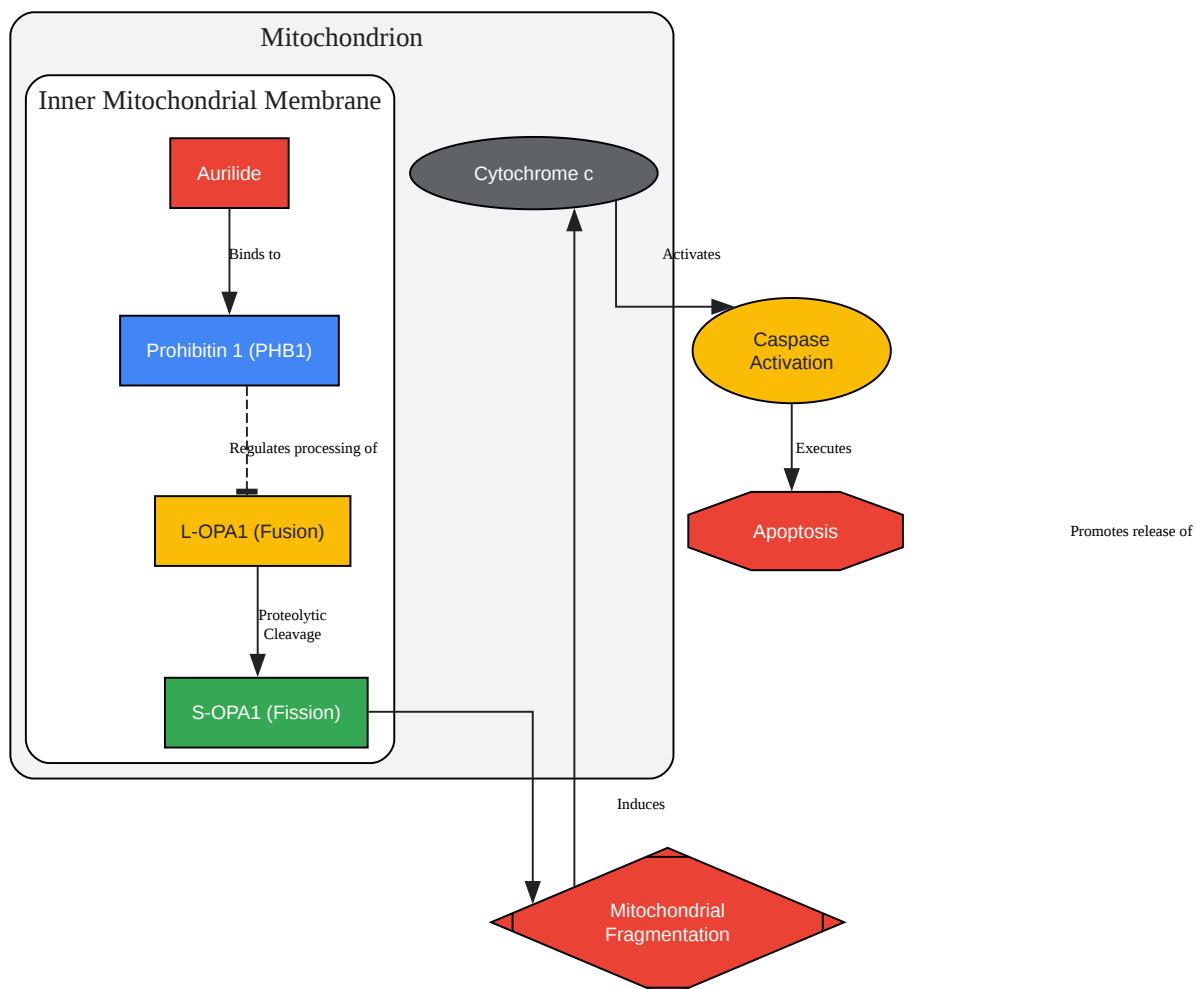
Mechanism of Action: Targeting Mitochondrial Integrity

Aurilide exerts its cytotoxic effects by directly engaging with the mitochondrial machinery, leading to the initiation of programmed cell death. The key steps in its mechanism of action are outlined below.

2.1 Binding to Prohibitin 1 (PHB1)

The primary molecular target of Aurilide is Prohibitin 1 (PHB1), a highly conserved scaffold protein located in the inner mitochondrial membrane.^{[2][3]} PHB1, along with PHB2, forms a ring-like complex that plays a crucial role in maintaining mitochondrial integrity, cristae morphogenesis, and regulating mitochondrial protein processing.^[3] Aurilide selectively binds to PHB1, which disrupts the PHB1/2 complex and its association with the m-AAA protease.^[3]

2.2 Activation of OPA1 Proteolytic Processing



The binding of Aurilide to PHB1 leads to the activation of the proteolytic processing of Optic Atrophy 1 (OPA1), a dynamin-like GTPase essential for mitochondrial inner membrane fusion and cristae organization.^{[1][2]} The processing of OPA1 results in the cleavage of its long forms (L-OPA1) into short forms (S-OPA1). This shift in the L-OPA1/S-OPA1 ratio disrupts the balance between mitochondrial fusion and fission, favoring fission.^[4]

2.3 Mitochondrial Fragmentation and Apoptosis Induction

The accumulation of S-OPA1 and the loss of L-OPA1 lead to extensive mitochondrial fragmentation and remodeling of the mitochondrial cristae.^{[3][5][6]} These morphological changes compromise mitochondrial function, leading to:

- Increased mitochondrial outer membrane permeabilization (MOMP).
- Release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.^{[4][5]}
- Activation of the caspase cascade, ultimately leading to the execution of apoptosis.^[1]

A stable HeLa cell line expressing a mutant form of OPA1 resistant to this proteolysis was shown to be protected from Aurilide-induced apoptosis, confirming that OPA1 processing is a critical step in its mechanism of action.^[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine natural product aurilide activates the OPA1-mediated apoptosis by binding to prohibitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial OPA1, apoptosis, and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Opa1-Dependent Mitochondrial Cristae Remodeling Pathway Controls Atrophic, Apoptotic, and Ischemic Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial OPA1, apoptosis, and heart failure. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Aurilide: A Technical Guide on its Potential as an Anticancer Agent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1251647#aurilol-s-potential-as-an-anticancer-agent\]](https://www.benchchem.com/product/b1251647#aurilol-s-potential-as-an-anticancer-agent)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com